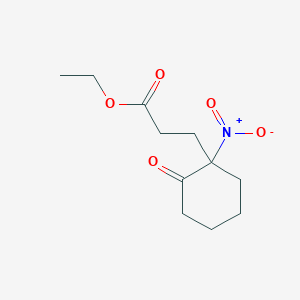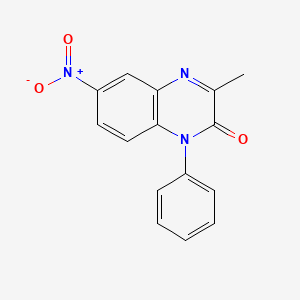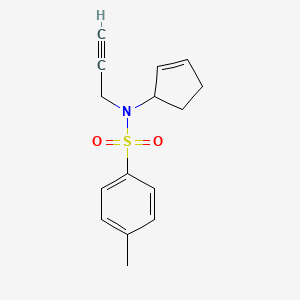
(Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzenesulfinyl group, a benzodioxolylmethyl group, and a tert-butylprop-2-enamide moiety, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
The synthesis of (Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide involves several steps, including the formation of the benzenesulfinyl group and the coupling of the benzodioxolylmethyl group with the tert-butylprop-2-enamide moiety. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzenesulfinyl group, converting it to a sulfide.
Substitution: The benzodioxolylmethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group may interact with enzymes or receptors, modulating their activity. The benzodioxolylmethyl group can influence the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar compounds to (Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide include other benzenesulfinyl derivatives and benzodioxolylmethyl-containing compounds These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties
Propriétés
Numéro CAS |
207350-09-2 |
|---|---|
Formule moléculaire |
C21H23NO4S |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(Z)-3-(benzenesulfinyl)-N-(1,3-benzodioxol-5-ylmethyl)-N-tert-butylprop-2-enamide |
InChI |
InChI=1S/C21H23NO4S/c1-21(2,3)22(14-16-9-10-18-19(13-16)26-15-25-18)20(23)11-12-27(24)17-7-5-4-6-8-17/h4-13H,14-15H2,1-3H3/b12-11- |
Clé InChI |
ONNGZSNFZVBIIU-QXMHVHEDSA-N |
SMILES isomérique |
CC(C)(C)N(CC1=CC2=C(C=C1)OCO2)C(=O)/C=C\S(=O)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)N(CC1=CC2=C(C=C1)OCO2)C(=O)C=CS(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
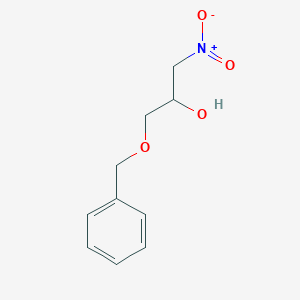

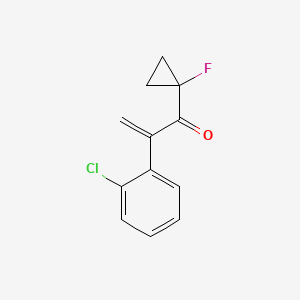

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
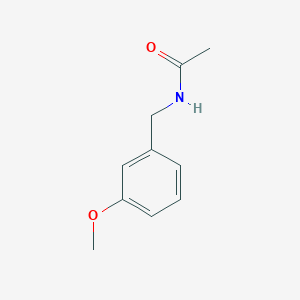
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
